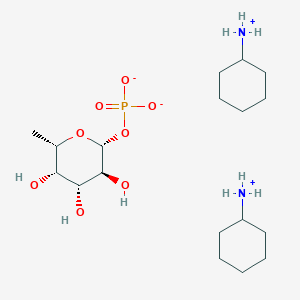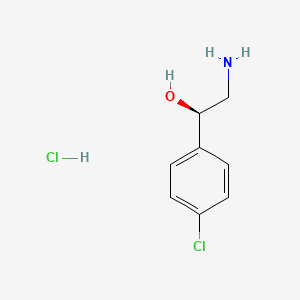
(R)-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride
Overview
Description
This compound is an amine derivative with a hydroxyl group and a chlorophenyl group attached to the carbon atom next to the amine. Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a central carbon atom bonded to a hydroxyl group, a chlorophenyl group, and an amine group. The exact structure and stereochemistry would depend on the specific synthesis conditions .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and others. The presence of the hydroxyl group could also enable reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. As an amine, it would likely be a polar compound and could form hydrogen bonds. The presence of the chlorophenyl group could also influence its properties .Scientific Research Applications
1. Asymmetric Synthesis
- Synthesis and Analgesic Activity : Optically pure chiral amines, including hydrochlorides of analogs of (R)-2-(4-chloro-phenyl)-2-hydroxy-ethylamine, have been synthesized and evaluated for analgesic activity. These compounds have shown analgesic properties comparable to (-)-pentazocine hydrochloride (Takahashi et al., 1983).
2. Antidepressant Activity
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Derivatives : Research on derivatives of this compound indicates their potential in inhibiting neurotransmitter uptake and exhibiting antidepressant activity in rodent models (Yardley et al., 1990).
3. Dopamine Receptor Ligands
- Dopaminergic Pharmacophore : Derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine, similar to (R)-2-(4-chloro-phenyl)-2-hydroxy-ethylamine, have been studied as dopamine receptor ligands, showing affinity for D-1 and D-2 subtypes and acting as D-2 agonists (Claudi et al., 1992).
4. Serotonin Receptor Antagonism
- Novel 5-HT2A Receptor Antagonist : Compounds derived from (R)-2-(4-chloro-phenyl)-2-hydroxy-ethylamine, such as R-96544, have shown potent, competitive, and selective activity against 5-HT2A receptors, suggesting their utility in modulating serotonin pathways (Ogawa et al., 2002).
5. Enzyme Inhibition
- Angiotensin-Converting Enzyme Inhibitors : Studies on R-2-hydroxy-4-phenyl ethyl butyrate, a related compound, have shown its importance as an intermediate in the synthesis of enzyme inhibitors, offering a practicable method for industrial production (Li, 2003).
6. Membrane Reactor Development
- Kinetic Resolution of Ethyl 2-Hydroxy-4-Phenylbutyrate : This compound's analog, (R)-Ethyl 2-hydroxy-4-phenylbutyrate, is vital for synthesizing ACE inhibitors. Its kinetic resolution via lipase catalysis in a diafiltration reactor has been efficiently carried out, showing potential for industrial applications (Liese et al., 2002).
Future Directions
properties
IUPAC Name |
(1R)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQBTSMAZWEOT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride | |
CAS RN |
875467-74-6 | |
| Record name | (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)

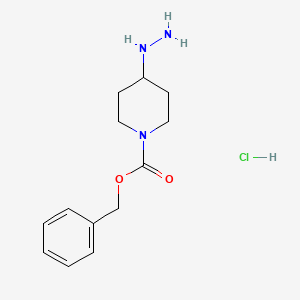
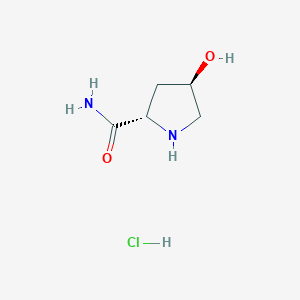

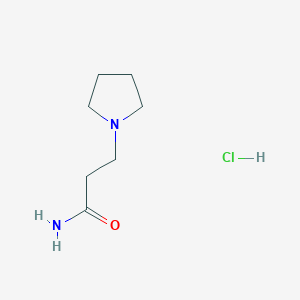

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)


